N-(2-chloro-4-fluorophenyl)-2-({7-oxo-8-[(oxolan-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide
Description
The compound N-(2-chloro-4-fluorophenyl)-2-({7-oxo-8-[(oxolan-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0²⁶]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative characterized by a complex tricyclic core containing sulfur (thia), nitrogen (tetraaza), and oxygen (oxolane) atoms. Its molecular formula is C₂₁H₁₈ClFN₄O₃S₂, with a molecular weight of 532.98 g/mol. Key structural features include:
- A thia-triazatricyclo[7.3.0.0²⁶]dodeca-tetraen system, contributing to conformational rigidity and aromatic stability.
- An oxolan-2-ylmethyl substituent, which may improve solubility compared to purely aromatic analogs .
The compound’s synthesis likely involves multicomponent reactions (MCRs) common for nitrogenous heterocycles, followed by crystallization and refinement using tools like SHELXL for structural validation .
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[[7-oxo-8-(oxolan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5O3S2/c21-13-8-11(22)3-4-14(13)23-16(28)10-32-20-25-24-19-26(9-12-2-1-6-30-12)18(29)17-15(27(19)20)5-7-31-17/h3-5,7-8,12H,1-2,6,9-10H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAYIJRWGIMYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC(=O)NC5=C(C=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped based on shared functional groups (e.g., acetamide, aromatic/heterocyclic cores) and substituents (halogens, sulfonyl/sulfanyl groups). Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Aromatic vs. Compared to N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide, the heterocyclic core may reduce metabolic degradation due to steric hindrance .
The oxolane group enhances solubility relative to non-polar substituents (e.g., cyclohexyl in ), balancing bioavailability .
Sulfanyl/Sulfonyl Moieties :
- The sulfanyl group in the target compound and 794536-20-2 may facilitate covalent bonding with cysteine residues in enzymes, a mechanism less likely in analogs lacking sulfur (e.g., ) .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s tricyclic core likely requires advanced MCRs or stepwise cyclization, contrasting with simpler acetamide syntheses (e.g., ).
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